N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide
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Description
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H19N3O3S3 and its molecular weight is 445.57. The purity is usually 95%.
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Biological Activity
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, supported by diverse research findings and case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps that typically include the formation of thiazolo[3,2-a]pyrimidine derivatives followed by sulfonamide coupling reactions. The compound's structure can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the integrity of the synthesized product.
Key Synthesis Steps:
- Formation of Thiazolo[3,2-a]pyrimidine Core :
- Utilizes a cyclization reaction involving appropriate precursors to form the thiazolo[3,2-a]pyrimidine scaffold.
- Sulfonamide Coupling :
- The thiazolo derivative is then reacted with sulfonamide to introduce the sulfonamide group at the desired position.
Anticancer Properties
Research has shown that compounds containing thiazolo[3,2-a]pyrimidine moieties exhibit significant anticancer activity. The cytotoxic effects of this compound have been evaluated against various cancer cell lines.
Case Study Findings:
- Cytotoxicity Assays :
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle arrest and programmed cell death mechanisms.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated:
- Radical Scavenging Assays :
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) Inhibition :
Table 1: Biological Activity Overview
Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-4-16-8-9-18(28-16)29(25,26)22-15-7-5-6-14(10-15)17-11-27-20-21-13(3)12(2)19(24)23(17)20/h5-11,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOUDIPBDQRKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=C(C(=O)N34)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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